
9-Nitrooleate-d17
Descripción general
Descripción
9-Nitrooleate-d17 is a deuterium-labeled derivative of 9-nitrooleate, an endogenous lipid signaling molecule. This compound is used primarily as an internal standard for the quantification of 9-nitrooleate by gas chromatography or liquid chromatography-mass spectrometry. Nitrated unsaturated fatty acids, such as 9-nitrooleate, represent a new class of endogenous lipid-derived signaling molecules that play significant roles in various biological processes .
Aplicaciones Científicas De Investigación
9-Nitrooleate-d17 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical techniques such as gas chromatography and liquid chromatography-mass spectrometry for the quantification of nitrated fatty acids.
Biology: Studied for its role as an endogenous signaling molecule involved in various biological processes, including inflammation and oxidative stress.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and inflammation.
Industry: Utilized in the development of lipid-based pharmaceuticals and as a reference standard in quality control processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 9-Nitrooleate-d17 is synthesized by the nitration of deuterium-labeled oleic acid. The nitration process involves the reaction of oleic acid with nitrating agents such as peroxynitrite, acidified nitrite, or myeloperoxidase in the presence of hydrogen peroxide and nitrite. These conditions facilitate the addition of a nitro group to the oleic acid, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography to obtain the desired deuterium-labeled compound .
Análisis De Reacciones Químicas
Types of Reactions: 9-Nitrooleate-d17 undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oleate derivatives.
Mecanismo De Acción
9-Nitrooleate-d17 exerts its effects through several molecular targets and pathways:
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): this compound acts as a ligand for PPARγ, a nuclear receptor involved in the regulation of lipid metabolism and inflammation.
Nitric Oxide Release: The compound can decompose or be metabolized to release nitric oxide, a signaling molecule involved in various physiological processes.
Oxidative Stress Pathways: this compound modulates oxidative stress pathways by interacting with reactive oxygen and nitrogen species.
Similar Compounds:
10-Nitrooleate: Another regioisomer of nitrooleate, formed by the nitration of oleic acid.
12-Nitrolinoleate: A nitrated derivative of linoleic acid, serving as an endogenous ligand for PPARγ.
Cholesteryl Nitrolinoleate: A nitrated cholesterol ester with similar signaling properties.
Uniqueness of this compound:
Deuterium Labeling: The presence of deuterium atoms in this compound makes it a valuable internal standard for analytical techniques, providing accurate quantification of nitrated fatty acids.
Endogenous Signaling: this compound represents a unique class of endogenous lipid signaling molecules with significant roles in inflammation and oxidative stress
Propiedades
IUPAC Name |
(E)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuterio-9-nitrooctadec-9-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-5-6-8-11-14-17(19(22)23)15-12-9-7-10-13-16-18(20)21/h14H,2-13,15-16H2,1H3,(H,20,21)/b17-14+/i1D3,2D2,3D2,4D2,5D2,6D2,8D2,11D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOAKBVRRVHWKV-KSBOAZTASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=C(CCCCCCCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C(\CCCCCCCC(=O)O)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



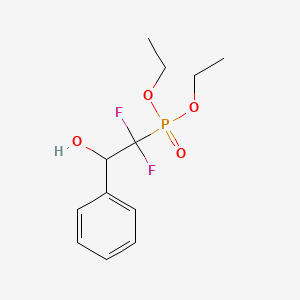

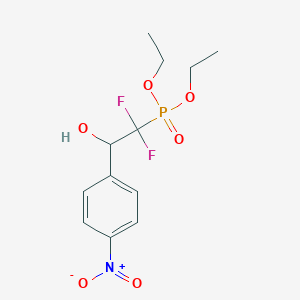
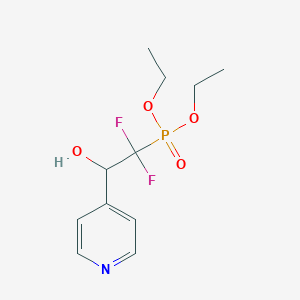
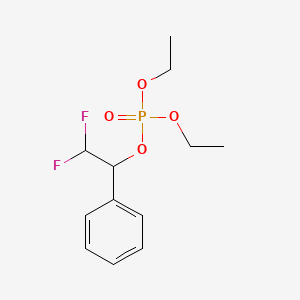
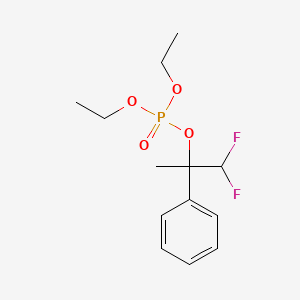
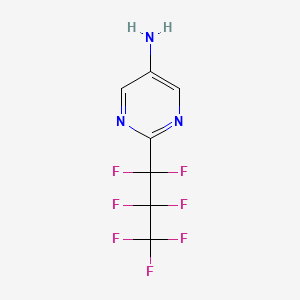
![(2S)-2-[3-[(Benzyloxycarbonylamino)methyl]oxetane-3-ylamino]-3-tert-butoxypropionic acid](/img/structure/B8050224.png)
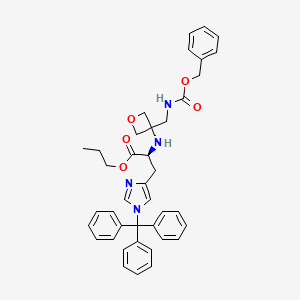
![2-[[3-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]oxetan-3-yl]amino]acetic acid](/img/structure/B8050231.png)
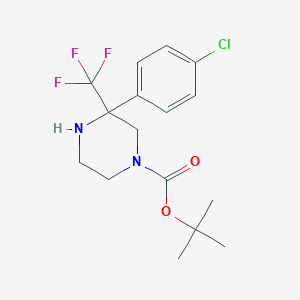

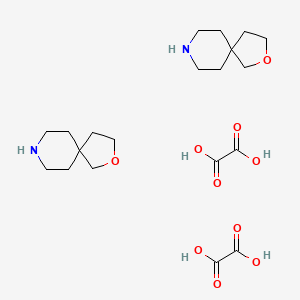
![2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid](/img/structure/B8050265.png)